The compound (RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential pharmacological applications. This compound is characterized by the presence of an amino acid side chain and carboxybenzyl group, which contribute to its biological activity. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure.
This compound can be sourced from various chemical databases and research articles that focus on organic synthesis and pharmacology. It falls under the classification of pyrimidine derivatives, which are known for their diverse biological activities, including roles as enzyme inhibitors and receptor ligands. The specific structural features of this compound suggest it may interact with specific biological targets, making it a candidate for further investigation in medicinal chemistry.
The synthesis of (RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione typically involves multi-step synthetic routes. One prominent method includes a Biginelli-like reaction, which facilitates the formation of pyrimidine derivatives through the condensation of aldehydes, urea or thiourea, and β-keto esters or their derivatives.
The molecular structure of (RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione can be represented as follows:
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule.
This compound may undergo various chemical reactions typical for pyrimidine derivatives:
The reactivity of this compound is influenced by its functional groups, particularly the electron-withdrawing nature of the carbonyl groups, which can affect nucleophilicity at adjacent sites.
The mechanism by which (RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione exerts its biological effects likely involves interaction with specific receptors or enzymes in biological systems. For instance, it has been studied for its potential role as a selective ligand for ionotropic glutamate receptors (iGluRs).
Pharmacological studies indicate that this compound may modulate receptor activity through competitive binding mechanisms, influencing neurotransmitter release and synaptic transmission.
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.
The compound has potential applications in:
The synthesis of (RS)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione (UBP302) employs strategically designed multi-step sequences to construct its unsymmetrical pyrimidine-2,4-dione core with dual carboxylate functionalities. A representative pathway initiates with N-alkylation of commercially available thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, followed by regioselective bromination at the thiophene C6 position using bromine in acetic acid at elevated temperatures (80°C). This brominated intermediate serves as a pivotal precursor for subsequent functionalization via palladium-catalyzed deuteration or tritiation, achieving >80% isotope incorporation when processed over palladium on carbon catalyst under basic aqueous conditions [1]. Alternative routes utilize methyl 3-aminothiophene-2-carboxylate as the starting material, involving:
Recent advancements incorporate green chemistry principles, such as aqueous-ethanol solvent systems for pyranopyrimidine-2,4-dione cyclizations and catalyst-free conditions, enhancing sustainability. Microwave-assisted condensation techniques significantly reduce reaction times from hours to minutes while improving yields by 15–25% compared to conventional heating [6] [8].
Table 1: Comparative Analysis of Synthetic Routes to Pyrimidine-2,4-dione Intermediates
| Starting Material | Key Steps | Critical Intermediate | Overall Yield (%) |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Regioselective bromination, N-alkylation, hydrogenation | 6-Bromo-3-(protected-aminoethyl) derivative | 38 |
| Methyl 3-aminothiophene-2-carboxylate | N-protection, bromination, cyclization, N-alkylation | 1-(2-Boc-amino-2-carboxyethyl)thienopyrimidine | 12 |
| Malononitrile/thiophene-2-carbaldehyde | Microwave-assisted three-component condensation | Pyrano[2,3-d]pyrimidine-2,4-dione | 89 |
The 2-amino-2-carboxyethyl side chain introduces significant synthetic complexity due to competing reactivity of the proximal amino and carboxylate groups during molecular assembly. Successful strategies employ orthogonal protection:
Chemoselective N-alkylation at the pyrimidine N1 position is achieved through phase-transfer catalysis (tetrabutylammonium bromide) in biphasic water-dichloromethane systems, suppressing O-alkylation byproducts. The electrophilic benzyl component is introduced via 2-(bromomethyl)benzoic acid derivatives, where the ortho-carboxylate is temporarily protected as a methyl ester to prevent intramolecular lactam formation [7]. Post-assembly deprotection of the ortho-carboxybenzyl moiety requires precise pH control (pH 4–5) during hydrolysis to prevent decarboxylation of the uracil-type ring [3].
Table 2: Orthogonal Protection Strategies for Amino-Carboxyethyl Functionalization
| Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Yield Range (%) |
|---|---|---|---|---|
| Carboxylate | Ethyl ester | Ethanol/H₂SO₄ | NaOH/MeOH-H₂O, 0°C | 85–92 |
| Amino | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | 4M HCl in dioxane or TFA | 88–95 |
| ortho-Carboxyl (benzyl) | Methyl ester | Diazomethane | LiOH/THF-H₂O | 78–85 |
(RS)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione is deliberately synthesized as a racemate due to pharmacological equivalence of its enantiomers at kainate receptors. The synthetic route avoids stereoselective steps by utilizing achiral starting materials (e.g., glycine derivatives) and symmetric reaction intermediates. Racemization-prone steps include:
Despite the predominance of racemic synthesis, enantioselective approaches have been explored for related pyrimidine-2,4-dione derivatives. Chiral pool strategies employ L-serine-derived aziridines, which undergo regioselective ring-opening at the less hindered carbon with pyrimidine nucleophiles. This method yields enantiomerically enriched (≥98% ee) 2-amino-3-hydroxypropylphosphonates when catalyzed by Lewis acids (zinc triflate), though direct adaptation to UBP302’s 1,3-disubstituted structure remains challenging [10].
Catalytic asymmetric methods face significant hurdles:
Consequently, preparative-scale resolution via diastereomeric salt formation (using L-dibenzoyltartaric acid) provides the most viable route to enantiopure material, albeit with 30–40% maximum yield per enantiomer. The racemic synthesis remains industrially preferred due to higher overall efficiency (65–72% yield) and absence of pharmacological rationale for enantiopure UBP302 [4] [7].
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: